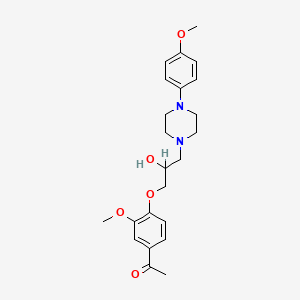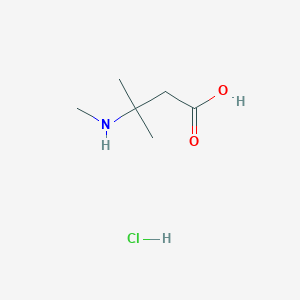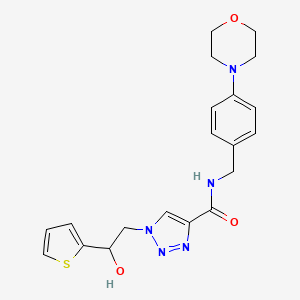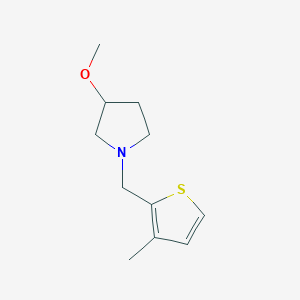
3-Methoxy-1-((3-methylthiophen-2-yl)methyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Methoxy-1-((3-methylthiophen-2-yl)methyl)pyrrolidine” is a chemical compound with the molecular formula C11H17NOS and a molecular weight of 211.32. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . This structure contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available literature, compounds with a pyrrolidine ring are known to undergo various chemical reactions. For instance, they can be synthesized or functionalized through different synthetic strategies .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of Heterocyclic Compounds "3-Methoxy-1-((3-methylthiophen-2-yl)methyl)pyrrolidine" and related compounds play a crucial role in the synthesis of heterocyclic compounds. For instance, the reaction of N-substituted pyrrolidinones with alkaline methoxide can lead to methoxylated pyrrolin-2-ones, serving as precursors for agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Catalysis and Aromatic Nucleophilic Substitution In the context of catalysis, "this compound" derivatives have been investigated for their roles in aromatic nucleophilic substitution reactions. For example, studies on the reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines demonstrate the compound's utility in understanding the kinetics and mechanism of electrophilic substitution (Consiglio et al., 1982).
Electrochemical Synthesis The electrochemical synthesis of polythiophenes and polyselenophenes, where "this compound" can serve as a monomer or influence the polymerization process, underscores its importance in materials science. These polymers exhibit conductive properties and undergo color changes upon doping or undoping, making them suitable for electronic applications (Dian et al., 1986).
Materials Science Applications
Conjugated Polymers for Solar Cells The incorporation of pyridine and thiophene derivatives, related to "this compound," into conjugated polymers has been explored for enhancing the efficiency of polymer solar cells. These materials serve as cathode interfacial layers, improving open-circuit voltages and power conversion efficiencies (Chen et al., 2017).
Electrochromic Materials Research into thiadiazolo[3,4-c]pyridine-based donor–acceptor–donor polymers, which could be analogously structured to "this compound," reveals their potential in green and near-infrared electrochromics. These materials change color upon electrical stimulation, suggesting applications in smart windows and display technologies (Ming et al., 2015).
Orientations Futures
The future directions for research on “3-Methoxy-1-((3-methylthiophen-2-yl)methyl)pyrrolidine” and similar compounds could involve further exploration of their potential medicinal uses, given the wide use of pyrrolidine structures in medicinal chemistry . Additionally, more detailed studies on their synthesis, chemical reactions, and physical and chemical properties could be beneficial.
Propriétés
IUPAC Name |
3-methoxy-1-[(3-methylthiophen-2-yl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-9-4-6-14-11(9)8-12-5-3-10(7-12)13-2/h4,6,10H,3,5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAPEKAIMAKECD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCC(C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine dihydrochloride](/img/structure/B2956287.png)
![1-{3-[(3-Nitropyridin-2-yl)amino]phenyl}azetidin-2-one](/img/structure/B2956288.png)
![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-chlorobenzyl)acetamide](/img/structure/B2956289.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2956291.png)
![2-[3-(Benzenesulfonyl)-4-[(2-chloro-6-fluorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2956293.png)

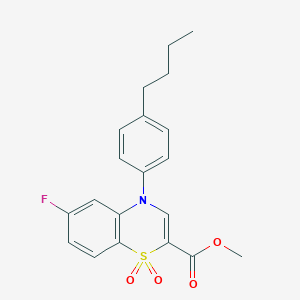
![1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine](/img/structure/B2956301.png)
![8-[(Z)-but-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione](/img/structure/B2956302.png)
![N-[1-[(4-Chlorophenyl)methylsulfonyl]piperidin-4-yl]-N-methylpyrimidin-4-amine](/img/structure/B2956303.png)
